Methionine hydrochloride

Catalog No.
S1920678
CAS No.
6810-12-4
M.F
C5H12ClNO2S
M. Wt
185.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methionine hydrochloride

CAS Number

6810-12-4

Product Name

Methionine hydrochloride

IUPAC Name

(2S)-2-amino-4-methylsulfanylbutanoic acid;hydrochloride

Molecular Formula

C5H12ClNO2S

Molecular Weight

185.67 g/mol

InChI

InChI=1S/C5H11NO2S.ClH/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m0./s1

InChI Key

OSUIUMQSEFFIKM-WCCKRBBISA-N

SMILES

CSCCC(C(=O)O)N.Cl

Canonical SMILES

CSCCC(C(=O)O)N.Cl

Isomeric SMILES

CSCC[C@@H](C(=O)O)N.Cl
  • Building Block for Protein Synthesis: L-Methionine is the initiating amino acid in protein synthesis. This means it's the first amino acid incorporated into a growing protein chain. L-Met HCl provides a reliable source of L-methionine for in vitro and cell culture experiments studying protein production and function [1].

Source

[1] L-Methionine Hydrochloride: High-Quality Amino Acid for Research and Industrial Applications | Procurenet Limited ()

L-Methionine Hydrochloride in Chemical Modification Research

Beyond protein synthesis, L-Methionine HCl finds applications in chemical modification research due to its unique structure. The presence of a methyl group (CH3) attached to the sulfur atom allows for specific modifications of proteins and other biomolecules. Some examples include:

  • Photo-Crosslinking: A specific type of L-methionine HCl, H-L-Photo-methionine HCl, can be used as a photoreactive probe in photo-crosslinking experiments. When exposed to light, this modified methionine reacts with nearby molecules, allowing researchers to identify protein-protein interactions and protein-DNA interactions [2].

Source

[2] H-L-Photo-methionine HCl ɢᴜ₂₉₅% - High-Quality Compound for Research Applications | Procurenet Limited ()

  • Synthesis of Building Blocks: L-Methionine methyl ester hydrochloride, another variant, serves as a starting material for the synthesis of protected glycine derivatives. These derivatives are valuable asymmetric building blocks used in the creation of complex molecules [3].

Methionine hydrochloride is a salt form of the amino acid methionine, which is classified as an essential amino acid due to its necessity in human nutrition. Methionine is characterized by its sulfur-containing side chain and plays a critical role in various biological processes, including protein synthesis and methylation reactions. The hydrochloride form enhances the solubility of methionine in water, making it suitable for various applications in pharmaceuticals and nutritional supplements.

  • Oxidation and Reduction: Methionine can be oxidized to methionine sulfoxide in the presence of oxidizing agents like hydrogen peroxide or dimethyl sulfoxide. Conversely, it can be reduced back to methionine from methionine sulfoxide using reducing agents such as dimethyl sulfide in acidic conditions .
  • Transsulfuration Pathway: Methionine is involved in the biosynthesis of cysteine through the transsulfuration pathway, where it reacts with homocysteine to form cystathionine, which is subsequently cleaved to yield cysteine .
  • Formation of S-adenosylmethionine: Methionine can react with adenosine triphosphate (ATP) to form S-adenosylmethionine, a key methyl donor in many biological methylation reactions .

Methionine hydrochloride exhibits several biological activities:

  • Protein Synthesis: As an essential amino acid, methionine is crucial for protein synthesis in humans and other organisms.
  • Methylation Reactions: It serves as a precursor for S-adenosylmethionine, which is involved in methylation reactions that regulate gene expression and protein function.
  • Antioxidant Properties: Methionine has been shown to possess antioxidant properties, helping to mitigate oxidative stress by participating in redox reactions .

The synthesis of methionine hydrochloride can be achieved through several methods:

  • Chemical Synthesis: Industrially, methionine can be synthesized from acrolein, methanethiol, and cyanide via several steps including hydantoin formation and subsequent hydrolysis .
  • Biotechnological Methods: Recent advancements focus on using microbial fermentation processes to produce methionine from renewable resources, which may offer a more sustainable alternative compared to traditional synthetic methods .
  • Hydrolysis of Precursors: Another method involves hydrolyzing compounds such as ethyl N-(1-cyano-3-methylthiolpropyl) carbamate under acidic conditions to yield methionine .

Research indicates that methionine hydrochloride interacts with various biological systems:

  • Enzyme Interactions: It plays a role in the function of enzymes involved in methylation processes, such as methionine synthase, which catalyzes the conversion of homocysteine to methionine .
  • Nutrient Absorption: Studies suggest that adequate levels of methionine can influence the absorption and metabolism of other nutrients, including vitamins and minerals.

Methionine hydrochloride shares similarities with other sulfur-containing amino acids but also exhibits unique properties:

CompoundStructure CharacteristicsBiological RoleUnique Features
CysteineContains a thiol group (-SH)Important for protein structure and antioxidant defenseCan form disulfide bonds; involved in redox reactions
HomocysteineIntermediate between methionine and cysteineAssociated with cardiovascular healthElevated levels linked to health risks
S-adenosylmethionineMethyl donor; formed from methionineCritical for methylation reactionsFunctions as a universal methyl donor

Methionine hydrochloride's unique feature lies in its essentiality for human nutrition and its role as a precursor for critical biochemical compounds like S-adenosylmethionine.

Nuclear Magnetic Resonance (NMR) Spectral Profiles

¹H NMR Studies in Different Solvent Systems

Proton Nuclear Magnetic Resonance spectroscopy of methionine hydrochloride has been extensively investigated across multiple solvent systems, providing detailed insights into the molecular structure and hydrogen bonding patterns of this amino acid derivative [1] [2] [3] [4]. The choice of solvent system significantly influences the chemical shift positions and coupling patterns observed in the ¹H Nuclear Magnetic Resonance spectra.

In aqueous solution (H₂O) at pH 7.0 and 25°C, methionine hydrochloride exhibits characteristic chemical shift patterns recorded at 500 MHz [1]. The α-proton appears as a triplet at approximately 3.78 ppm with coupling constant J = 7.39 Hz, reflecting coupling to the adjacent β-methylene protons [1]. The β-methylene protons manifest as a quartet centered at 2.33 ppm, while the γ-methylene protons emerge as complex multiplets at 3.45 and 3.67 ppm [1]. The sulfur-methyl group resonates as a singlet at approximately 2.1 ppm, consistent with the absence of vicinal proton coupling [1].

Deuterium oxide (D₂O) serves as an alternative solvent system for ¹H Nuclear Magnetic Resonance analysis, offering the advantage of eliminating exchangeable proton signals from amino and carboxyl groups [3]. Under these conditions at pH 7.4 and 25°C, methionine hydrochloride demonstrates similar chemical shift patterns to those observed in aqueous solution, with the α-proton maintaining its position near 3.7 ppm and the methyl sulfide signal remaining at 2.1 ppm [3]. The use of deuterium oxide facilitates cleaner spectral interpretation by removing potential overlap from exchangeable protons.

Dimethyl sulfoxide-d₆ (DMSO-d₆) represents a third solvent system frequently employed for ¹H Nuclear Magnetic Resonance analysis of methionine hydrochloride [4]. In this aprotic solvent at 399.65 MHz, the α-proton signal shifts downfield to approximately 4.1 ppm, indicating altered hydrogen bonding interactions compared to aqueous media [4]. The β-methylene protons appear at 2.7 ppm, while the sulfur-methyl group maintains its position at 2.1 ppm [4]. The downfield shift of the α-proton in DMSO-d₆ reflects the different solvation environment and reduced hydrogen bonding compared to aqueous systems.

The multiplicity patterns observed across different solvent systems provide valuable information about the stereochemical environment of methionine hydrochloride. Homonuclear decoupling experiments have confirmed the coupling relationships between adjacent protons, with the β-protons converting to a triplet upon irradiation of the γ-protons, and the γ-protons forming an AB quartet when the β-protons are decoupled [5]. These coupling patterns are consistent with the expected stereochemistry of the methionine side chain and confirm the integrity of the molecular structure in solution.

¹³C NMR and Isotopic Labeling Techniques

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information to ¹H Nuclear Magnetic Resonance studies, offering direct observation of the carbon skeleton and electronic environment of methionine hydrochloride [2] [6]. The natural abundance ¹³C Nuclear Magnetic Resonance spectrum recorded at 125 MHz in aqueous solution reveals distinct signals for each carbon atom within the molecule.

The carboxyl carbon appears as the most downfield signal at approximately 175 ppm, characteristic of carboxylic acid functionality [2]. The α-carbon resonates at 54 ppm, consistent with its position adjacent to both the amino group and carboxyl function [2]. The β-carbon signal appears at approximately 30 ppm, while the γ-carbon attached to sulfur resonates at 30 ppm [2]. The most upfield signal, observed at 15 ppm, corresponds to the methyl carbon attached to sulfur [2].

Isotopic labeling techniques have revolutionized the application of Nuclear Magnetic Resonance spectroscopy to methionine-containing systems, particularly in biological contexts [7] [8] [9] [10]. ¹³C-methyl labeled methionine represents one of the most widely utilized isotopomers, providing enhanced sensitivity for Dynamic Nuclear Magnetic Resonance studies [9]. This labeling strategy yields essentially 100% incorporation of the ¹³C isotope in the methyl position, increasing signal-to-noise ratios by approximately three-fold compared to natural abundance samples [9].

Complete isotopic enrichment using ¹³C₅, ¹⁵N labeled methionine hydrochloride enables comprehensive Nuclear Magnetic Resonance assignment strategies [11]. This labeling approach, with 98 atom percent ¹³C and 98 atom percent ¹⁵N enrichment, facilitates multidimensional Nuclear Magnetic Resonance experiments and provides complete structural characterization of the amino acid [11]. The mass shift of +6 atomic mass units allows for precise identification in metabolic studies and provides internal standards for quantitative analysis [11].

Specific ¹³C isotopomer labeling strategies have been developed for methionine residues, particularly the ¹³CHD₂ isotopomer against a deuterated background [9]. This approach optimizes Nuclear Magnetic Resonance relaxation properties while maintaining high sensitivity, making it particularly valuable for studying protein dynamics and conformational exchange processes [9]. The method eliminates potential complications from long-range scalar couplings and provides clean spectral interpretation for relaxation dispersion experiments [9].

Deuterium labeling of methionine hydrochloride offers unique advantages for studying hydrogen bonding and solvent exchange processes [12] [13]. Selective deuteration of exchangeable positions allows for investigation of proton transfer mechanisms and provides insights into the hydrogen bonding network surrounding the molecule [12]. The incorporation of deuterium can be monitored by mass spectrometry and Nuclear Magnetic Resonance spectroscopy, providing quantitative information about exchange rates and accessibility [12].

Infrared (IR) and Raman Spectroscopic Investigations

Infrared spectroscopy provides detailed information about the vibrational modes and functional group characteristics of methionine hydrochloride [14] [15] [16] [17]. The infrared spectrum exhibits characteristic absorption bands that can be assigned to specific vibrational modes within the molecule, offering insights into hydrogen bonding patterns, conformational preferences, and crystalline organization.

The hydroxyl stretching region (3200-3600 cm⁻¹) displays broad, intense absorption characteristic of hydrogen-bonded hydroxyl groups [15] [17]. This broadening reflects the extensive hydrogen bonding network present in the crystalline state of methionine hydrochloride, involving both intra- and intermolecular interactions [15]. The specific frequency and breadth of this absorption provide information about the strength and geometry of hydrogen bonds within the crystal lattice.

Amino group vibrations appear as strong absorptions in the 3000-3200 cm⁻¹ region, corresponding to the stretching modes of the protonated amino group (NH₃⁺) [16] [17]. The presence of multiple bands in this region reflects the different hydrogen bonding environments experienced by the amino protons in the crystalline state [16]. The splitting and intensity patterns observed provide evidence for the zwitterionic nature of methionine hydrochloride in the solid state.

Aliphatic carbon-hydrogen stretching vibrations manifest as medium intensity bands in the 2850-2950 cm⁻¹ region [17] [18]. These absorptions correspond to the various methyl and methylene groups present in the methionine side chain [17]. The specific frequencies and intensities provide information about the conformational state of the side chain and the local environment of these groups.

The carbonyl stretching region (1700-1750 cm⁻¹) exhibits intense absorption characteristic of carboxylic acid functionality [17] [18]. The frequency of this absorption is sensitive to hydrogen bonding interactions involving the carbonyl group and provides information about the protonation state of the carboxyl function [17]. In methionine hydrochloride, this band appears at frequencies consistent with a hydrogen-bonded carboxylic acid group.

Carbon-oxygen stretching vibrations appear as strong bands in the 1585-1590 cm⁻¹ region, reflecting the carboxylate character of the molecule [17] [18]. The position and intensity of this absorption provide evidence for the ionic nature of the compound and the extent of charge delocalization within the carboxylate group [17].

Amino group deformation modes manifest as strong absorptions in the 1500-1600 cm⁻¹ region [16] [17]. These bands are particularly sensitive to the protonation state of the amino group and the hydrogen bonding environment [16]. The specific frequencies observed confirm the presence of a protonated amino group in the crystalline state of methionine hydrochloride.

Methylene deformation vibrations appear as medium intensity bands in the 1350-1400 cm⁻¹ region [17] [18]. These absorptions provide information about the conformation of the methionine side chain and the local environment of the methylene groups [17]. The splitting patterns observed reflect the different conformational states accessible to the flexible side chain.

Carbon-sulfur stretching vibrations manifest in the 650-750 cm⁻¹ region as medium intensity absorptions [17] [18]. These bands are particularly sensitive to the conformation about the carbon-sulfur bonds and provide valuable information about the side chain geometry [17]. The frequency and intensity of these absorptions vary with the rotational state of the sulfur-containing portion of the molecule.

Raman spectroscopy provides complementary vibrational information to infrared studies, with particular sensitivity to symmetric vibrations and carbon-carbon stretching modes [16] [19] [18]. The Raman spectrum of methionine hydrochloride exhibits characteristic bands that can be assigned to specific vibrational modes within the molecule.

The carbon-sulfur stretching vibration appears as a strong band in the 660-690 cm⁻¹ region in the Raman spectrum [19] [18]. This vibration is particularly sensitive to the conformation about the carbon-sulfur bond and provides valuable information about the side chain geometry [19]. The frequency and intensity of this band vary with the rotational state of the sulfur-containing moiety.

Carbon-carbon stretching vibrations manifest as medium intensity bands in the 950-1000 cm⁻¹ region [18]. These absorptions correspond to backbone carbon-carbon stretching modes and provide information about the overall conformation of the molecule [18]. The specific frequencies observed reflect the local environment and bonding patterns within the crystal lattice.

Methylene wagging vibrations appear as medium intensity bands in the 1326-1336 cm⁻¹ region [18]. These modes are sensitive to the conformation of the methylene chain and provide information about the side chain flexibility [18]. The frequency and intensity patterns observed reflect the different conformational states accessible to the methionine side chain.

Methyl deformation vibrations manifest as strong bands in the 1300-1350 cm⁻¹ region [18]. These absorptions are characteristic of the sulfur-methyl group and provide information about its local environment and bonding [18]. The intensity of these bands reflects the polarizability of the sulfur-carbon bond and the accessibility of the methyl group.

Carboxylate symmetric stretching vibrations appear as medium intensity bands in the 1380-1400 cm⁻¹ region [18]. These modes provide information about the charge distribution and bonding within the carboxylate group [18]. The frequency and intensity of these absorptions reflect the extent of charge delocalization and the hydrogen bonding environment of the carboxylate function.

X-ray Crystallography and Solid-State Conformational Studies

X-ray crystallographic analysis provides the most detailed structural information available for methionine hydrochloride, revealing the precise three-dimensional arrangement of atoms within the crystal lattice [20] [21] [22]. Single crystal diffraction studies have established the fundamental crystallographic parameters and molecular geometry of this amino acid derivative.

Methionine hydrochloride crystallizes in the monoclinic crystal system with space group P2₁ [21]. The unit cell parameters have been determined as a = 12.981(8) Å, b = 5.326(3) Å, c = 15.124(9) Å, and β = 114.09(12)° [21]. The unit cell volume is 954.6(10) ų, accommodating two molecules per unit cell (Z = 2) [21]. The calculated density of 1.44 g/cm³ is consistent with typical organic crystal structures and confirms the packing efficiency within the lattice [21].

The crystallographic R-factor of 0.0230 indicates high quality diffraction data and reliable structural refinement [21]. Data collection was performed at room temperature (293 K), providing structural information representative of ambient conditions [21]. The completeness of the dataset and low residual factors confirm the accuracy of the determined structure.

The asymmetric unit contains crystallographically independent methionine residues in both zwitterionic and protonated forms, along with the chloride counterion [21]. This structural arrangement reflects the complex hydrogen bonding network present within the crystal lattice and provides insights into the preferred ionization states of the molecule under crystalline conditions [21].

Conformational analysis reveals that the backbone conformation angles ψ¹ and ψ² adopt cis and trans configurations for both methionine and methioninium residues, respectively [21]. The deviation of the amino nitrogen atom from the planar carboxyl group is minimal (0.042 Å for methioninium and -0.006 Å for methionine residues), indicating efficient packing and favorable electrostatic interactions [21].

The side chain conformation is characterized by specific torsion angles that define the spatial arrangement of the sulfur-containing portion of the molecule [21]. The torsion angles χ¹ and χ² adopt gauche I and trans forms for both methioninium and methionine residues, while χ³ exhibits gauche I conformation for methioninium and gauche II for methionine residues [21]. These conformational differences reflect the influence of crystal packing forces and intermolecular interactions on the preferred side chain geometry.

Hydrogen bonding analysis reveals an extensive network of intermolecular interactions that stabilize the crystal structure [21]. Amino and carboxyl groups of methioninium and methionine residues are connected through N-H⋯O hydrogen bonds, leading to ring R₂²(10) motifs [21]. These hydrogen bonding patterns contribute significantly to the overall stability of the crystal lattice and influence the preferred molecular conformations.

The planes of the carboxyl groups in different methionine residues are oriented at an angle of 88.45(14)°, reflecting the three-dimensional organization within the crystal lattice [21]. This geometric arrangement optimizes both electrostatic interactions and packing efficiency while maintaining favorable hydrogen bonding geometries [21].

Comparison with related amino acid structures reveals that methionine hydrochloride adopts conformations similar to those observed in other crystalline amino acid derivatives [20] [23]. The carbon-sulfur bond lengths and angles are consistent with standard values for methionine-containing compounds, confirming the integrity of the molecular structure under crystalline conditions [20].

Temperature factor analysis provides insights into the dynamic behavior of different portions of the molecule within the crystal lattice [21]. The methyl group attached to sulfur typically exhibits higher thermal motion compared to backbone atoms, reflecting the greater conformational flexibility of this moiety [21]. This dynamic information complements static structural data and provides a more complete picture of molecular behavior in the solid state.

The crystal structure also reveals the arrangement of chloride counterions and their interactions with the protonated amino groups [21]. These ionic interactions contribute to the overall stability of the crystal lattice and influence the preferred conformations of the organic component [21]. The geometry of these interactions provides insights into the charge distribution and electrostatic properties of the molecule.

Chemical Synthesis Routes from Precursors

The industrial production of methionine hydrochloride relies primarily on chemical synthesis methods that have evolved significantly since the initial development in Germany in 1948 [1]. Multiple synthetic pathways exist for methionine hydrochloride preparation, each utilizing distinct precursor molecules and reaction mechanisms.

Strecker Synthesis Methodology

The classical Strecker synthesis represents one of the foundational approaches for methionine hydrochloride production [2]. This method employs methyl mercaptan, acrolein, hydrogen cyanide, and ammonia as primary starting materials [3]. The reaction proceeds through aminonitrile intermediate formation, followed by hydrolysis to yield the target amino acid. The Strecker method typically achieves conversion efficiencies ranging from 60-70%, though the original implementation produced notably low yields [2].

Hydantoin-Based Synthesis Route

Contemporary industrial methionine hydrochloride synthesis predominantly utilizes the hydantoin route, which demonstrates superior efficiency compared to classical methods [1] [4]. This approach begins with methylmercapto propionaldehyde as the primary precursor, combined with ammonia, carbon dioxide, and hydrogen cyanide [5]. The reaction proceeds through hydantoin derivative formation, achieving conversion efficiencies of approximately 95% [4]. The hydantoin intermediate undergoes alkaline hydrolysis to produce the sodium salt of methionine, which is subsequently acidified with hydrochloric acid to generate methionine hydrochloride [4].

Acrolein-Based Synthesis Pathway

The acrolein-based synthesis methodology represents a widely adopted industrial approach for methionine hydrochloride production [6]. This process initiates with 300 kilograms of acrolein combined with ammonium carbonate (1,000 kg), hydrogen cyanide (150 kg), methanol (40 kg), and methyl mercaptan (190 kg) in a 2,500-liter stirred reactor [6]. The reaction mixture is maintained at 80°C for 90 minutes to facilitate hydantoin formation [6]. This methodology achieves conversion efficiencies between 90-95% [4].

Modified Strecker Synthesis Approaches

Advanced modifications of the Strecker synthesis have been developed to improve yield and selectivity [2]. These approaches often incorporate β-chloroethyl methyl sulfide and phthalimido compounds as intermediates [2]. The modified Strecker methods typically achieve conversion efficiencies ranging from 75-85%, representing significant improvements over the original methodology.

Green Synthesis Methodologies

Recent developments have focused on environmentally sustainable synthesis routes that minimize the use of highly toxic reagents [7]. The green synthesis method utilizes methyl mercaptan and glycine as initial raw materials, avoiding extremely toxic compounds such as hydrogen cyanide [7]. This approach employs glycine ethyl ester hydrochloride synthesis followed by phase transfer catalysis methods, achieving conversion efficiencies between 85-92% [7].

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions represents a critical aspect of methionine hydrochloride synthesis, directly influencing product yield, purity, and process economics. Systematic investigation of temperature, pH, reaction time, pressure, catalyst selection, and solvent systems has revealed optimal operating parameters for maximizing synthesis efficiency.

Temperature Control and Optimization

Temperature regulation significantly affects both reaction kinetics and product selectivity in methionine hydrochloride synthesis [8]. Optimal temperature ranges for most synthesis routes fall between 80-90°C [6] [4]. Higher temperatures accelerate reaction rates but may decrease selectivity due to side reaction promotion [8]. The hydantoin formation reaction specifically requires precise temperature control at 80°C for 90 minutes to achieve optimal conversion [6]. Lower temperatures result in incomplete conversion, while excessive temperatures can lead to thermal decomposition and malodorous gas generation [9].

pH Optimization Parameters

The pH range critically influences methionine hydrochloride synthesis efficiency, with optimal conditions varying according to the specific synthetic route employed [8]. For enzymatic reactions, pH 8.0 demonstrates optimal activity [10]. The final acidification step in hydantoin-based synthesis requires pH reduction to 2.3 using hydrochloric acid to facilitate methionine hydrochloride formation [6]. pH control during crystallization processes is essential for achieving high purity products, with ranges between 2.3-8.0 being most effective [9].

Reaction Time and Kinetic Considerations

Reaction time optimization balances conversion efficiency with economic considerations [11]. Most synthesis routes require 1.5-24 hours for completion, depending on the specific methodology employed [6] [12]. The hydantoin formation step typically requires 90 minutes at optimal temperature [6], while subsequent hydrolysis reactions may extend to several hours [4]. Prolonged reaction times generally increase conversion but may also promote unwanted side reactions [11].

Pressure and Atmospheric Conditions

Moderate pressure conditions, typically 1-3 atmospheres, provide optimal results for most methionine hydrochloride synthesis routes [6]. Atmospheric pressure is sufficient for many reactions, though slight pressurization can enhance gas-liquid mass transfer in systems involving gaseous reactants such as hydrogen cyanide or ammonia [6].

Catalyst Selection and Optimization

Catalyst selection significantly influences reaction efficiency and selectivity [3]. Acid catalysts favor hydrolysis reactions during hydantoin conversion to methionine [4]. Base catalysts facilitate initial hydantoin formation from precursors [6]. The selection of appropriate catalysts can improve yields from 85-92% depending on the specific synthesis route [10].

Solvent System Optimization

Solvent selection affects both reaction kinetics and product recovery through crystallization processes [9]. Aqueous-organic mixed solvent systems provide optimal conditions for most synthesis routes [6]. Water serves as the primary solvent for hydrolysis reactions, while organic co-solvents can enhance reactant solubility and product separation [9]. Solvent composition directly influences crystallization efficiency during product purification [13].

Chromatographic Purification Techniques

Chromatographic purification represents the most effective methodology for achieving high-purity methionine hydrochloride suitable for pharmaceutical and research applications. Multiple chromatographic approaches have been developed and optimized for methionine hydrochloride purification, each offering distinct advantages for specific applications and purity requirements.

High-Performance Liquid Chromatography

High-Performance Liquid Chromatography serves as the primary analytical and preparative technique for methionine hydrochloride purification and quality control [14] [15]. Multiple HPLC methodologies have been developed to address specific separation challenges and purity requirements.

Reversed-Phase Chromatography Systems

Reversed-phase HPLC utilizing C18 stationary phases represents the most widely adopted methodology for methionine hydrochloride separation [14] [15]. The optimal mobile phase consists of potassium dihydrogen phosphate buffer with acetonitrile gradient elution [14]. Detection at 225-280 nm provides sensitive quantification with retention times typically ranging from 4-6 minutes [14]. This methodology achieves high resolution separation of methionine hydrochloride from related impurities and degradation products [15].

Specialized Column Technologies

The Primesep 100 mixed-mode stationary phase column offers excellent retention and separation for methionine hydrochloride [16]. This system employs a gradient method with water, acetonitrile, and sulfuric acid as mobile phase components [16]. Detection at 200 nm provides a limit of detection of 40 parts per billion [16]. The Eclipse Plus C18 column system utilizes phosphate buffer and acetonitrile gradients with ultraviolet or fluorescence detection [17].

Method Validation and Performance Characteristics

Validated HPLC methods for methionine hydrochloride demonstrate excellent precision and accuracy [15]. Relative standard deviation for repeatability ranges from 0.5-1.1%, while reproducibility values fall between 1.5-2.6% [18]. Recovery rates consistently exceed 98%, with linearity maintained across wide concentration ranges [15]. The methods resist deliberate changes in pH, flow rate, and mobile phase composition, confirming robust analytical performance [15].

Gradient Optimization Strategies

Optimized gradient elution programs begin with 100% phosphate buffer for 10 minutes, followed by linear acetonitrile concentration increases to 50% over 15 minutes [15]. This approach achieves complete separation within 25-minute run times without requiring pre- or post-derivatization procedures [15]. Temperature control at ambient conditions provides consistent retention times and peak resolution [15].

Ion-Exchange Chromatography Applications

Ion-exchange chromatography provides highly effective purification of methionine hydrochloride through selective interaction with charged functional groups. Multiple resin types and elution strategies have been optimized for different purification objectives and sample matrices.

Cation-Exchange Methodologies

Strong cation-exchange resins demonstrate excellent selectivity for methionine hydrochloride purification [19] [18]. SP Sephadex systems achieve 85-95% recovery yields with purity levels exceeding 95% [19]. Elution with hydrochloric acid gradients provides selective methionine hydrochloride recovery while removing protein and nucleic acid contaminants [19]. The method effectively separates S-adenosyl-L-methionine from methionine and related metabolites [19].

Anion-Exchange Applications

DEAE cellulose anion-exchange systems primarily serve for protein and nucleic acid removal during methionine hydrochloride purification [20]. These systems achieve 80-90% recovery yields with purity levels exceeding 90% [20]. Sodium chloride gradient elution effectively removes high molecular weight contaminants while preserving methionine hydrochloride [20].

Macroporous Resin Purification

Macroporous adsorption resins provide effective purification from salt-containing solutions [21]. The process involves pH adjustment of methionine solutions followed by passage through resin layers at controlled flow rates [21]. Methanol-water elution systems achieve 85-95% recovery yields with purity levels exceeding 95% [21]. This methodology effectively removes inorganic salts and organic impurities [21].

Process Integration and Scale-Up

Ion-exchange chromatography integrates effectively with upstream synthesis processes and downstream crystallization steps [22]. Continuous processing configurations reduce water and chemical consumption compared to batch operations [22]. The process typically involves adsorption, washing, and elution steps with ammonia or hydrochloric acid solutions [22]. Concentration and salt formation follow elution, culminating in crystallization of pure methionine hydrochloride [22].

Optimization Parameters for Ion-Exchange Systems

Optimal ion-exchange conditions require careful control of pH, ionic strength, and flow rates [23]. Feed solution pH adjustment to 2.2 provides optimal binding for cation-exchange systems [23]. Flow rates between 1-3 bed volumes per hour maintain resolution while minimizing processing time [23]. Temperature control at ambient conditions prevents thermal degradation while maintaining resin stability [23].

UNII

99JNR46OKX

Sequence

M

Other CAS

6810-12-4

Wikipedia

Methionine hydrochloride

Dates

Last modified: 04-14-2024

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